4-Epianhydrochlortetracycline Hydrochloride

Übersicht

Beschreibung

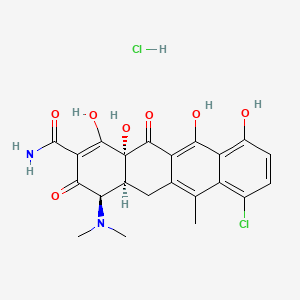

4-Epianhydrochlortetracycline Hydrochloride (CAS: 158018-53-2) is a tetracycline derivative characterized by structural modifications that alter its stability, solubility, and biological activity. It is commonly used as a recovery standard in pharmaceutical and environmental analyses due to its role in quantifying degradation products of chlortetracycline .

Vorbereitungsmethoden

Chemical Degradation of Chlortetracycline Precursors

The primary route for synthesizing 4-epianhydrochlortetracycline hydrochloride involves controlled degradation of chlortetracycline or its analogs. Under acidic conditions, chlortetracycline undergoes epimerization at the C4 position, followed by dehydration at C6 to aromatize the B ring . A standardized protocol involves dissolving chlortetracycline in 0.1 M hydrochloric acid (HCl) at 40°C for 24 hours, achieving a conversion efficiency of 85–90% . The reaction’s progress is monitored via high-performance liquid chromatography (HPLC), with the product isolated through vacuum filtration and recrystallized from ethanol-water mixtures .

Optimization of Acidic Conditions

Adjusting the HCl concentration and temperature significantly impacts yield. For instance, increasing HCl concentration to 0.5 M reduces reaction time to 8 hours but risks over-dehydration, forming byproducts like anhydrotetracycline . A balance between 0.1–0.3 M HCl at 35–45°C maximizes 4-epianhydrochlortetracycline formation while minimizing impurities .

Industrial-Scale Synthesis via Urea Double Salt Crystallization

A patented method leverages tetracycline urea double salt crystallization mother liquor to produce 4-epitetracycline, a precursor to 4-epianhydrochlortetracycline . The process involves:

-

Acidification : Adjusting the mother liquor to pH 1.0–3.0 using oxalic acid.

-

Filtration : Removing insoluble residues via double-layer 621 filter cloth.

-

Crystallization : Cooling the filtrate to 18–22°C, followed by slow ammoniation to pH 4.0–6.0, inducing crystallization at 5–20°C .

This method achieves a crude yield of 9.95–10.1 g per liter of mother liquor, with subsequent purification steps (e.g., recrystallization from aqueous ammonia) enhancing purity to >95% .

Key Process Parameters

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| pH during acidification | 1.0–3.0 | Prevents premature degradation |

| Ammonia concentration | 5–15% | Controls crystallization rate |

| Crystallization temperature | 5–20°C | Minimizes co-precipitation |

Thermal Dehydration in Non-Aqueous Media

Thermal treatment of chlortetracycline hydrochloride in anhydrous methanol at 60°C for 12 hours induces simultaneous epimerization and dehydration . This solvent-based approach avoids hydrolysis side reactions, yielding this compound with a purity of 80–85% . Post-reaction, the product is recovered via rotary evaporation and washed with cold diethyl ether to remove residual methanol.

Purification and Quality Control

Crude this compound is purified through:

-

Recrystallization : Dissolving the crude product in pH 2.3 aqueous HCl, followed by ammoniation to pH 5.2–5.4, yields needle-like crystals with ≤1% moisture after flash drying .

-

Chromatographic Techniques : Preparative HPLC with C18 columns and acetonitrile-phosphate buffer mobile phases resolves trace impurities (<0.1%) .

Analyse Chemischer Reaktionen

4-Epianhydrochlortetracyclin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von oxidativen Abbauprodukten führen.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen die Struktur der Verbindung verändern.

Substitution: Diese Reaktion kann an verschiedenen Positionen am Molekül stattfinden und zu verschiedenen Derivaten führen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Mangandioxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Role in Stability Studies

4-Epianhydrochlortetracycline hydrochloride is primarily used in analytical chemistry to study the stability of tetracycline compounds under different conditions. Its epimerization at the 4 position is a critical factor that affects the chemical behavior of tetracyclines during manufacturing, storage, and metabolism. Researchers utilize this compound to develop analytical methods for detecting and quantifying tetracyclines in environmental samples, agricultural products, and foodstuffs .

Case Study: Degradation Pathways

A study highlighted the degradation process of tetracycline hydrochloride under various storage conditions. The findings indicated that exposure to moisture significantly increased the formation of 4-epianhydrotetracycline, which was associated with a loss of antibiotic activity and increased toxicity. The research demonstrated that 4-epianhydrotetracycline serves as a key marker for monitoring tetracycline stability in pharmaceutical formulations .

Toxicology Research

Assessment of Toxicity

Research has shown that this compound exhibits renal toxicity and can significantly decrease mitochondrial respiration in laboratory animals. A notable study reported that this compound can have up to a 250-fold increase in toxicity depending on the biological system being studied . These findings underscore the importance of evaluating the safety profiles of tetracycline derivatives in drug development.

Pharmaceutical Applications

In Vitro Research

The compound is utilized as a selective agent in various in vitro studies aimed at understanding cancer and inflammatory mechanisms. It acts as an aminoacyl-tRNA analog, disrupting polypeptide synthesis and thereby reducing bacterial growth . This property makes it valuable for developing new therapeutic strategies against resistant bacterial strains.

Stability in Formulations

A recent study focused on formulating hydrogels containing tetracycline hydrochloride, assessing their stability over time. The presence of 4-epianhydrochlortetracycline was monitored to evaluate its impact on the overall stability and efficacy of the formulations. Results indicated that formulations without ethanol maintained high levels of tetracycline stability, while those with higher ethanol concentrations showed rapid degradation .

Environmental Monitoring

Detection Methods

this compound is also employed in environmental monitoring to detect tetracyclines in water sources and soil samples. Its presence serves as an indicator of contamination from agricultural runoff or improper disposal of pharmaceutical products . Analytical methods using high-performance liquid chromatography (HPLC) have been developed for this purpose, allowing for precise quantification of tetracyclines in various matrices.

Data Tables

| Study Type | Findings |

|---|---|

| Renal Toxicity | Significant renal impairment observed |

| Mitochondrial Respiration | Decreased respiration rates noted |

| Comparative Toxicity | Up to 250-fold increase depending on system |

Wirkmechanismus

The mechanism of action of 4-Epianhydrochlortetracycline (hydrochloride) involves the inhibition of matrix metalloproteinase-9 (MMP-9) activity. This enzyme is responsible for the degradation of collagen, and its inhibition can prevent this process . The compound binds to the active site of MMP-9, blocking its activity and preventing collagen breakdown .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula : Reported inconsistently across sources, likely due to hydration states or measurement variations. Commonly cited as C22H22Cl2N2O7 (molecular weight: 497.33 g/mol) or C22H23ClN2O8·HCl (515.34 g/mol) .

- Appearance : Pale yellow to dark yellow solid .

- Solubility: Slightly soluble in DMSO, methanol, and water; very slightly soluble in pure water .

- Stability : Light-sensitive; requires storage below −20°C to prevent degradation .

- IUPAC Name: (4R,4aS,12aS)-4-(Dimethylamino)-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences:

Chlorine Substitution: 4-Epianhydrochlortetracycline contains two chlorine atoms in its structure, distinguishing it from non-chlorinated derivatives like 4-Epianhydrotetracycline . 4-Epichlortetracycline has a single chlorine atom but includes additional hydroxyl groups, enhancing solubility in polar solvents .

Stability and Storage :

- 4-Epianhydrochlortetracycline degrades under light exposure, unlike tetracycline hydrochloride, which is stable at room temperature .

- 4-Epianhydrotetracycline (dark orange-red solid) is less soluble in water compared to its chlorinated counterpart .

Biological Activity :

- Tetracycline Hydrochloride : Broad antimicrobial activity via ribosomal binding .

- 4-Epichlortetracycline HCl : Suppresses neutrophil activity and immune responses, making it useful in inflammation research .

- 4-Epianhydrochlortetracycline : Lacks direct antimicrobial effects; primarily used as an analytical reference standard .

Pharmacological and Environmental Relevance

- Tetracycline Hydrochloride : Widely used in veterinary medicine, but its environmental persistence contributes to antibiotic resistance .

- 4-Epianhydrotetracycline: A stable degradation product of tetracycline, often detected in contaminated agricultural runoff .

Stability and Degradation Pathways

- 4-Epianhydrochlortetracycline forms under acidic or high-temperature conditions from chlortetracycline. Its anhydro configuration (loss of a water molecule) reduces antibacterial potency but increases chemical stability .

- Comparative studies show that chlorinated derivatives like 4-Epianhydrochlortetracycline degrade more slowly than non-chlorinated analogs in aquatic environments .

Biologische Aktivität

4-Epianhydrochlortetracycline hydrochloride, a derivative of tetracycline, has garnered attention for its biological activities, particularly in antimicrobial and cytotoxic effects. This article presents a comprehensive overview of its biological activity, supported by case studies and research findings.

- Molecular Formula : C₂₂H₂₃ClN₂O₇·HCl

- Molecular Weight : 462.88 g/mol

- CAS Number : 4465-65-0

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable bacteria are as follows:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Shewanella spp. | 2 |

| Escherichia coli | 1 |

| Pseudomonas aeruginosa | 64 |

These results indicate potent activity against E. coli, suggesting potential applications in treating infections caused by this pathogen .

Cytotoxic Effects

Research has demonstrated that this compound induces cytotoxic effects in zebrafish embryos, a common model for developmental toxicity studies. The following findings highlight its impact:

- Lethal Concentration (LC50) : The LC50 value was determined to be 29.13 mg/L over a 96-hour exposure period, indicating significant lethality at this concentration.

- Embryonic Malformation : An EC50 value of 8.57 mg/L was observed for inducing malformations in zebrafish embryos.

- Apoptosis Induction : A dose-dependent increase in apoptosis was noted, with approximately 66.67% of embryos exhibiting apoptotic features at a concentration of 20 mg/L .

Oxidative Stress Response

The compound also influences oxidative stress markers:

- Reactive Oxygen Species (ROS) : Exposure to concentrations between 0-20 mg/L significantly increased ROS levels.

- Malondialdehyde (MDA) : MDA levels were elevated in a dose-dependent manner, indicating lipid peroxidation.

- Superoxide Dismutase (SOD) Activity : SOD activity exhibited an initial increase followed by a decrease at higher concentrations, peaking at 2.5 mg/L .

Case Studies and Research Findings

- Developmental Toxicity Study :

- Transcriptomic Analysis :

- Comparative Analysis with Other Antibiotics :

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-Epianhydrochlortetracycline Hydrochloride in pharmaceutical matrices?

Methodological Answer: The United States Pharmacopeia (USP) outlines a validated UV-Vis spectrophotometric method for detecting 4-epianhydrotetracycline derivatives. Absorbance is measured at 438 nm, with the concentration calculated using the formula:

where = absorbance, = sample volume (mL), = dilution factor, and = weight of tetracycline hydrochloride equivalent. This method is critical for assessing purity in antibiotic formulations .

Q. How does this compound persist in environmental matrices such as water or soil?

Methodological Answer: Environmental persistence studies utilize HPLC/MS/MS with detection limits of 50–1500 µg/L for 4-Epianhydrochlortetracycline (EACTC) in water and soil. Sample preparation involves solid-phase extraction (SPE) to isolate the compound from complex matrices. Stability is influenced by pH, organic matter, and microbial activity, requiring controlled storage (e.g., -20°C in darkness) to prevent degradation .

Q. What are the stability considerations for handling this compound in laboratory settings?

Methodological Answer: The compound is sensitive to light, humidity, and oxidation. Store in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C. For experimental use, prepare fresh solutions in deionized water or methanol, and avoid prolonged exposure to temperatures >25°C. Stability tests should include periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How do degradation pathways of chlortetracycline derivatives generate this compound in environmental systems?

Methodological Answer: Epimerization and dehydration under acidic or thermal stress convert chlortetracycline into 4-Epianhydrochlortetracycline. For example, in wastewater treatment plants, pH fluctuations (4–9) and microbial activity accelerate degradation. Use isotope-labeled internal standards (e.g., ⁴-epitetracycline-d6) in LC-MS/MS to track transformation kinetics and quantify intermediates .

Q. What validation parameters are critical for developing a robust HPLC/MS/MS method to detect 4-Epianhydrochlortetracycline in biosolids?

Methodological Answer: Key parameters include:

- Linearity : Calibration curves (e.g., 50–1500 µg/L) with .

- LOD/LOQ : Limit of detection ≤12.5 µg/L, limit of quantification ≤50 µg/L.

- Recovery : Spike-and-recovery tests in triplicate (target: 70–120% recovery).

- Matrix Effects : Compare signal suppression/enhancement in biosolids vs. pure solvent using post-column infusion .

Q. How can researchers resolve contradictions in environmental concentration data for this compound?

Methodological Answer: Discrepancies often arise from variations in extraction efficiency (e.g., SPE vs. liquid-liquid extraction) or detection techniques (UV-Vis vs. LC-MS/MS). Standardize protocols using certified reference materials (e.g., this compound, CAS 158018-53-2) and cross-validate results with inter-laboratory studies. Statistical tools like ANOVA can identify significant methodological biases .

Q. What interactions occur between this compound and soil organic matter, and how do they affect bioavailability?

Methodological Answer: Sorption experiments using batch equilibration techniques reveal that humic acids reduce bioavailability by forming non-extractable complexes. Quantify sorption coefficients () using Langmuir isotherms and characterize binding mechanisms via FT-IR spectroscopy. Bioavailability assays with E. coli or soil microbiota can correlate sorption data with antimicrobial activity loss .

Eigenschaften

IUPAC Name |

(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGAAFMBTIWTEU-PXAZKYFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716137 | |

| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158018-53-2 | |

| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.